2-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by its unique structure, which includes a pyrimidine ring, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from basic precursors like acetaldehyde and urea, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the sulfanylmethyl group: This step may involve the reaction of the pyrimidine ring with a suitable thiol reagent under controlled conditions.
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Dihydropyrimidine derivatives: From reduction reactions.
Substituted esters: From nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
2-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
The uniqueness of 2-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific ester group, which may confer different physical and chemical properties compared to its methyl and ethyl ester analogs
Properties
IUPAC Name |
tert-butyl 2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-11-7-8-16-13(17-11)21-10-12-6-5-9-18(12)14(19)20-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNMCSXYBZUJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2CCCN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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